molecular formula C14H9IN2O B1411855 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde CAS No. 1973469-85-0

3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde

Cat. No.: B1411855
CAS No.: 1973469-85-0
M. Wt: 348.14 g/mol
InChI Key: GBUNWVQGLFJOPD-UHFFFAOYSA-N
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Description

3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is a complex organic compound that features a unique structure combining a pyrrolo[2,3-b]pyridine core with an iodo substituent and a benzaldehyde group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde typically involves multi-step organic reactions. One common approach starts with the iodination of a pyrrolo[2,3-b]pyridine derivative, followed by formylation to introduce the benzaldehyde group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The iodo group can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoic acid.

    Reduction: 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research due to its ability to inhibit specific enzymes or signaling pathways.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is implicated in various cancers .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
  • 3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-amine
  • 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone

Uniqueness

3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is unique due to the presence of both an iodo substituent and a benzaldehyde group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

3-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2O/c15-13-7-17-14-12(13)5-11(6-16-14)10-3-1-2-9(4-10)8-18/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUNWVQGLFJOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC3=C(NC=C3I)N=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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